Cas no 915923-83-0 (5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid)

5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-pyrrolidin-2-ylthiophene-2-carboxylic acid
- 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid
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- インチ: 1S/C9H11NO2S/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2,(H,11,12)
- InChIKey: GTPRCVGAXQLEJZ-UHFFFAOYSA-N
- ほほえんだ: C1(C(O)=O)SC(C2CCCN2)=CC=1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-156940-0.25g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.25g |
$173.0 | 2023-06-04 | ||
Enamine | EN300-156940-0.05g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.05g |
$157.0 | 2023-06-04 | ||
Enamine | EN300-156940-0.1g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.1g |
$166.0 | 2023-06-04 | ||
Enamine | EN300-156940-1.0g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 1g |
$188.0 | 2023-06-04 | ||
Enamine | EN300-156940-10000mg |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 10000mg |
$1428.0 | 2023-09-24 | ||
Enamine | EN300-156940-5.0g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 5g |
$738.0 | 2023-06-04 | ||
Enamine | EN300-156940-10.0g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 10g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-156940-2.5g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 2.5g |
$381.0 | 2023-06-04 | ||
Enamine | EN300-156940-0.5g |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 0.5g |
$181.0 | 2023-06-04 | ||
Enamine | EN300-156940-500mg |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid |
915923-83-0 | 500mg |
$181.0 | 2023-09-24 |
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid 関連文献
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
7. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acidに関する追加情報
Introduction to 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid (CAS No. 915923-83-0)
5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 915923-83-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives family, which is well-documented for its diverse biological activities and potential therapeutic applications. The structural motif of thiophene, combined with the pyrrolidine ring, introduces unique electronic and steric properties that make this molecule a valuable scaffold for drug discovery.
The chemical structure of 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid consists of a thiophene core substituted at the 5-position with a pyrrolidine ring, while the 2-position bears a carboxylic acid functional group. This arrangement confers both lipophilicity and hydrogen bonding capabilities, which are critical factors in determining its interaction with biological targets. The presence of the pyrrolidine moiety enhances the compound's solubility in both aqueous and organic solvents, facilitating its use in various biochemical assays and formulation studies.
In recent years, there has been a surge in research focused on thiophene derivatives due to their demonstrated efficacy in modulating various biological pathways. Specifically, 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid has been investigated for its potential role in inhibiting enzymes associated with inflammatory responses and metabolic disorders. Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are key mediators of inflammation.
Moreover, the structural features of 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid make it an attractive candidate for further derivatization to enhance its pharmacological profile. Researchers have explored its use as a precursor in synthesizing more complex molecules designed to interact with specific protein targets. For instance, modifications at the carboxylic acid group or the pyrrolidine ring have been explored to improve binding affinity and selectivity towards therapeutic targets such as kinases and transcription factors.
The synthesis of 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions, starting from commercially available thiophene derivatives and pyrrolidine precursors. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired carbon-carbon bonds efficiently. The optimization of reaction conditions is crucial to achieving high yields and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.
From a computational chemistry perspective, 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid has been subjected to molecular modeling studies to predict its binding interactions with biological targets. These studies have provided insights into the compound's binding mode and have guided the design of novel analogs with improved pharmacokinetic properties. The integration of experimental data with computational predictions has been instrumental in accelerating the drug discovery process for this class of compounds.
The pharmacological evaluation of 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid has revealed promising results in preclinical models. In vitro assays have demonstrated its ability to modulate enzyme activity relevant to neurological disorders, suggesting potential therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. Additionally, its interaction with mitochondrial enzymes has been explored, indicating possible applications in managing metabolic syndromes.
As research continues to evolve, 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid is poised to play a significant role in the development of next-generation therapeutics. The combination of its unique structural features with its demonstrated biological activity makes it a compelling candidate for further investigation. Collaborative efforts between academic researchers and pharmaceutical companies are expected to yield novel derivatives with enhanced therapeutic efficacy and reduced side effects.
In conclusion, 5-(pyrrolidin-2-yl)thiophene-2-carboxylic acid (CAS No. 915923-83-0) represents a promising compound in the realm of medicinal chemistry. Its structural design offers a balance of lipophilicity and polar functionality, making it suitable for diverse biological applications. With ongoing research efforts aimed at optimizing its pharmacological profile, this molecule holds significant potential for contributing to advancements in human health.
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